![molecular formula C16H18N2O3S2 B2429710 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone CAS No. 941001-80-5](/img/structure/B2429710.png)
2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone
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Overview
Description
The compound “2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The thiazole ring is attached to a methoxyphenyl group and a morpholinoethanone group . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized and studied for their inhibitory activity against acetylcholinesterase . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were evaluated for their antimicrobial and antiproliferative activities .Molecular Structure Analysis
The thiazole ring in the molecule is aromatic, allowing the pi (π) electrons to move freely across the ring. This gives the ring many reactive positions where various chemical reactions can take place . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. They can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific reactions that “2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone” would depend on its specific structure. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
- Thiazoles have demonstrated antibacterial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their effectiveness against bacterial strains. The compound’s specific substituents influence its antibacterial activity .
- 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone and related thiazoles exhibit antifungal effects. For instance, a compound with a similar structure showed comparable antifungal activity against Candida albicans and Candida glabrata .
- Some 2,4-disubstituted thiazoles demonstrate antitumor and cytotoxic effects. For instance, a related compound exhibited potent cytotoxicity against prostate cancer cells .
Antibacterial Activity
Antifungal Activity
Antitumor and Cytotoxic Activity
Future Directions
The future directions for research on “2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone” could include further investigation of its biological activities and potential applications. Given the wide range of biological activities exhibited by thiazole derivatives, this compound could be a promising candidate for the development of new drugs and biologically active agents .
properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-20-13-4-2-12(3-5-13)14-10-22-16(17-14)23-11-15(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRSALTQYZVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone |
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